molecular formula C8H9BrO2S B6325471 Ethyl 4-bromo-5-methylthiophene-2-carboxylate CAS No. 1256286-44-8

Ethyl 4-bromo-5-methylthiophene-2-carboxylate

Cat. No.: B6325471
CAS No.: 1256286-44-8
M. Wt: 249.13 g/mol
InChI Key: ZTTPEJUESOOPAE-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-methylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-5-methylthiophene-2-carboxylate typically involves the bromination of 5-methylthiophene-2-carboxylic acid followed by esterification. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The esterification step involves reacting the brominated product with ethanol in the presence of an acid catalyst like sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-methylthiophene-2-carboxylate depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating biological pathways. For instance, thiophene derivatives are known to inhibit certain enzymes involved in inflammation and microbial growth . The bromine substituent can enhance the compound’s reactivity, facilitating its interaction with molecular targets .

Comparison with Similar Compounds

  • Ethyl 4-chloro-5-methylthiophene-2-carboxylate
  • Ethyl 4-iodo-5-methylthiophene-2-carboxylate
  • Ethyl 4-bromo-5-ethylthiophene-2-carboxylate

Comparison: Ethyl 4-bromo-5-methylthiophene-2-carboxylate is unique due to its specific substituents, which influence its reactivity and applications. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic transformations. In contrast, the chloro and iodo analogs may exhibit different reactivity profiles due to the varying electronegativities and sizes of the halogen atoms .

Properties

IUPAC Name

ethyl 4-bromo-5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-3-11-8(10)7-4-6(9)5(2)12-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTPEJUESOOPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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